1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine
Description
The compound 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine features a piperazine core substituted with a methanesulfonyl group at the 1-position and a pyrazole-thiophene-carbonyl moiety at the 4-position. Its structure combines electron-withdrawing (sulfonyl) and electron-donating (thiophene) components, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-22(19,20)17-6-4-16(5-7-17)13(18)11-9-10(14-15-11)12-3-2-8-21-12/h2-3,8-9H,4-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQZFGSTRWHFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the thiophene moiety, and finally, the attachment of the piperazine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations in Piperazine Derivatives
Piperazine-based compounds often exhibit biological activity due to their conformational flexibility and ability to interact with biomolecular targets. Key structural analogs include:
Key Observations :
Thiophene-Containing Heterocycles
Thiophene is a common pharmacophore due to its electron-rich nature and planar structure. Comparisons include:
Key Observations :
- Linker Effects : The carbonyl group in the target compound may increase rigidity compared to methylene linkers (e.g., ), affecting binding kinetics.
- Synthetic Routes : Suzuki-Miyaura coupling (used in ) is a viable method for attaching thiophene to heterocycles, though the target compound’s pyrazole synthesis likely involves cyclization (e.g., hydrazine-mediated, as in ).
Pharmacological and Physicochemical Properties
Biological Activity
1-Methanesulfonyl-4-[5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as a dopamine D3 receptor ligand. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is (4-(methylsulfonyl)piperazin-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone, with a molecular formula of C13H16N4O3S2. Its structure features both pyrazole and thiophene moieties, which contribute to its unique biological properties.
This compound primarily acts as a dopamine D3 receptor ligand . This receptor is part of the dopaminergic system in the brain, influencing various neurological processes such as motivation, reward, and movement control.
Interaction with Dopamine Receptors
The compound modulates the D3 dopamine receptor, affecting the mesocorticolimbic dopamine (MCL-DA) system, which is crucial for reward processing. This modulation can potentially lead to therapeutic effects in conditions like substance use disorders by reducing euphoric signals associated with drug use.
Pharmacokinetics
Research indicates that similar compounds exhibit good passive oral absorption, suggesting that this compound may also possess favorable pharmacokinetic properties. However, specific studies on its pharmacokinetics are still needed to confirm these characteristics.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant COX-2 inhibitory activity. In a comparative study, certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac .
Case Studies
A study evaluating various pyrazole derivatives demonstrated that certain compounds exhibited superior anti-inflammatory activity with minimal gastrointestinal toxicity. These findings suggest that derivatives of this compound could be developed as safer alternatives for managing inflammation .
| Compound | IC50 (µg/mL) | COX Selectivity Index | Notes |
|---|---|---|---|
| 1-Methanesulfonyl- | 54.65 | High | Comparable to diclofenac |
| Pyrazole Derivative A | 60.56 | Moderate | Significant anti-inflammatory activity |
| Pyrazole Derivative B | 57.24 | High | Minimal degenerative changes observed |
Q & A
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.
- Monitor intermediates via TLC or HPLC to ensure stepwise completion .
Q. Example synthetic route :
How can the structural integrity of this compound be confirmed during synthesis?
Basic
Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy :
- 1H NMR : Identify protons on the thiophene (δ 6.8–7.2 ppm), pyrazole (δ 7.5–8.0 ppm), and piperazine (δ 2.5–3.5 ppm) rings.
- 13C NMR : Confirm carbonyl (δ 165–170 ppm) and sulfonyl (δ 40–45 ppm) groups .
- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 395.1) .
What are the critical physicochemical properties influencing its bioactivity?
Basic
Key properties include:
Q. Advanced :
- pKa : The sulfonyl group (pKa ~1.5) and pyrazole (pKa ~4.5) influence ionization in physiological environments .
How can reaction conditions be optimized to mitigate low yields in the final coupling step?
Q. Advanced
- Solvent effects : Replace THF with DMF to stabilize intermediates via hydrogen bonding .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
- Temperature control : Perform reactions under microwave irradiation (80°C, 30 min) to accelerate kinetics .
What methodologies are used to elucidate biological targets and mechanisms of action?
Q. Advanced
- Molecular docking : Simulate interactions with kinases or GPCRs using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the thiophene ring .
- In vitro assays :
How should researchers resolve contradictions in reported synthetic yields or purity data?
Q. Advanced
- Root-cause analysis :
- Compare solvent purity (HPLC-grade vs. technical-grade).
- Verify anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation) .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, reagent stoichiometry) .
What green chemistry principles apply to its large-scale synthesis?
Q. Advanced
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME), a safer alternative .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce heavy metal waste .
- Waste minimization : Employ flow chemistry for continuous processing and higher atom economy .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
